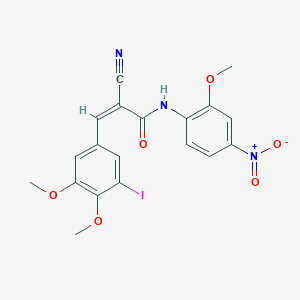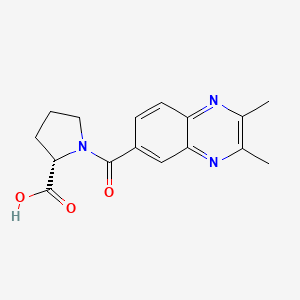![molecular formula C16H20ClNO4 B7645000 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the receptor's ion channel pore, thereby blocking the influx of calcium ions into the cell. This inhibition of calcium influx leads to a disruption of the normal functioning of the NMDA receptor, which has been shown to play a key role in several physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the induction of neuronal apoptosis. It has also been shown to have a neuroprotective effect in some contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, one limitation of using this compound is its potential for non-specific effects, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research involving 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid, including investigating its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders, exploring its effects on different subtypes of NMDA receptors, and developing more selective NMDA receptor antagonists with fewer non-specific effects. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This is then converted to the corresponding acid chloride, which is then reacted with piperidine to form this compound.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)18-9-7-11(8-10-18)14(19)20/h3-6,11H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFXTEFFHYEYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)

![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)

![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
![N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)
![4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B7645023.png)